molecular formula C39H36BN3S B12689760 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate CAS No. 84145-81-3

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate

Cat. No.: B12689760
CAS No.: 84145-81-3
M. Wt: 589.6 g/mol
InChI Key: LMQSIQULBJSLFX-UHFFFAOYSA-O
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Description

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate typically involves multiple steps. One common method includes the reaction of 3-(Dimethylamino)phenothiazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, affecting its reactivity.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can produce a variety of substituted phenothiazines.

Scientific Research Applications

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy for treating certain medical conditions.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death. This mechanism is particularly relevant in its potential use in photodynamic therapy, where light activation enhances its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: A well-known phenothiazine derivative with similar chemical properties and applications.

    Thionine: Another phenothiazine compound used in various scientific and industrial applications.

    Azure A: A phenothiazine dye with applications in biological staining and research.

Uniqueness

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84145-81-3

Molecular Formula

C39H36BN3S

Molecular Weight

589.6 g/mol

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C15H15N3S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-20H;4-9H,1-3H3/q-1;/p+1

InChI Key

LMQSIQULBJSLFX-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2

Origin of Product

United States

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